3-Chloro-4-(imidazol-1-yl)benzonitrile
Description
3-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1341988-51-9) is a heteroaromatic compound featuring a benzonitrile backbone substituted with a chlorine atom at the 3-position and an imidazole ring at the 4-position. This structure combines electron-withdrawing (nitrile, chlorine) and electron-donating (imidazole) groups, influencing its physicochemical and biological properties. The compound is synthesized with high purity (98%) and is cataloged for research use, though its specific applications remain under investigation .
Properties
IUPAC Name |
3-chloro-4-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPQRWIILISSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(imidazol-1-yl)benzonitrile typically involves the following steps:
Bromination: The starting material, 4-aminobenzonitrile, undergoes bromination to introduce a bromine atom at the para position, resulting in 4-bromobenzonitrile.
Nucleophilic Substitution: The bromine atom is then substituted with an imidazole group through a nucleophilic substitution reaction, forming this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
3-Chloro-4-(imidazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-(imidazol-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group can act as a ligand, binding to metal ions or enzymes, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Chlorine Position: The 3-chloro substitution in the target compound (vs.
- Nitrile vs. Aldehyde : Replacing nitrile with aldehyde (as in 3-Chloro-4-(imidazol-1-yl)benzaldehyde) increases reactivity but reduces stability, limiting pharmaceutical utility .
- Complex Substituents: Compound 24 () includes a bulky 4-chlorophenoxy group, which may improve binding affinity in biological systems but complicates synthesis .
Physicochemical Properties
- Purity : High purity (≥98%) is achievable via chromatographic methods, as seen in structurally related compounds .
- Stability : The nitrile group enhances stability compared to aldehydes, making the compound suitable for long-term storage .
- Melting Points : Chlorinated analogs (e.g., compound 11b in ) exhibit high melting points (281–282°C decomp), suggesting thermal stability .
Biological Activity
3-Chloro-4-(imidazol-1-yl)benzonitrile (CAS Number: 1341988-51-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H6ClN3. The presence of the imidazole ring and the chlorobenzonitrile moiety contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which can disrupt cellular processes.
- Receptor Modulation: It may interact with specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess low Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis and other pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Imidazole Derivative A | 6.25 | M. tuberculosis |
| Imidazole Derivative B | 25 | Staphylococcus aureus |
Anticancer Activity
Imidazole-based compounds have been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
Case Study:
A study involving a series of imidazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines. Notably, the compound's structure allows it to effectively bind to targets involved in tumor growth.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized, but related compounds suggest favorable absorption and distribution characteristics. Toxicological studies are essential to determine safety profiles, particularly for potential therapeutic applications.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Synthesis and Evaluation: Researchers synthesized various analogs and evaluated their biological activities through in vitro assays.
- Molecular Dynamics Studies: These studies help in understanding the binding interactions at a molecular level, providing insights into optimizing the compound for better efficacy.
Q & A
How can researchers optimize the synthetic yield of 3-Chloro-4-(imidazol-1-yl)benzonitrile?
Answer:
Optimizing synthetic yield requires careful control of reaction conditions and reagent stoichiometry. For example:
- Reagent Ratios: demonstrates a 98% yield using a 1:1.2 molar ratio of 2-chlorobenzimidazole to 4-(bromomethyl)benzonitrile, highlighting the importance of excess bromomethyl reagent to drive the reaction to completion.
- Catalysis and Solvent Choice: The use of polar aprotic solvents (e.g., DMF or MeOH/CHCl₃ mixtures) aids in stabilizing intermediates and improving reaction efficiency, as seen in and .
- Temperature Control: Reactions conducted at 60–80°C under reflux () minimize side reactions while ensuring sufficient energy for coupling.
Purification via column chromatography (e.g., 5% MeOH/DCM) or recrystallization further enhances yield and purity .
What analytical techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR Spectroscopy: Assign proton environments (e.g., aromatic protons at δ 7.3–8.1 ppm) and carbon shifts (e.g., nitrile carbon at ~115 ppm) to verify substitution patterns ( ).
- LC-MS/HRMS: Confirm molecular weight (e.g., m/z 267.9 [M+H]⁺ in ) and detect impurities.
- HPLC Purity Analysis: Ensure >95% purity using reversed-phase columns (e.g., tR = 2.5 min in ) .
How does the electronic nature of substituents on the imidazole ring influence the compound’s biological activity?
Answer:
Substituents modulate electron density, affecting binding to biological targets. For instance:
- Electron-Withdrawing Groups (Cl, CN): Enhance inhibitory potency by increasing electrophilicity at the imidazole N-atom, critical for interactions with enzymes like indoleamine 2,3-dioxygenase ().
- Bulkier Groups (e.g., trifluoromethyl): Improve selectivity but may reduce solubility, as observed in antiplasmodium derivatives ().
Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., ) are recommended to refine activity .
What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., parasite strain selection in antiplasmodium studies, vs. 5).
- Purity Differences: Use LC-MS to verify compound integrity (e.g., 99% purity in vs. 61% in ).
- Structural Confirmation: Re-analyze NMR data to rule out regioisomeric impurities (e.g., highlights regioselective chlorination challenges) .
How can computational methods aid in understanding the adsorption properties of this compound on metal surfaces?
Answer:
Density functional theory (DFT) and molecular dynamics simulations can:
- Predict binding modes via nitrile and imidazole moieties ( ).
- Analyze surface interactions (e.g., adsorption energy on Ag or Pt) for catalytic or sensor applications.
- Guide functionalization (e.g., adding electron-donating groups to enhance adsorption) .
What role does the cyano group play in the material science applications of this compound?
Answer:
The cyano group:
- Enhances electron-transport properties in OLEDs by increasing electron affinity (e.g., ).
- Facilitates π-stacking in coordination polymers ( ), improving structural stability.
- Acts as a hydrogen-bond acceptor in supramolecular assemblies .
What are common impurities encountered during synthesis, and how can they be mitigated?
Answer:
Common impurities include:
- Unreacted Intermediates: Detectable via TLC (e.g., Rf = 0.65 in ). Mitigate by optimizing reaction time/temperature.
- Regioisomers: Use regioselective conditions ( ) or orthogonal protecting groups.
- Byproducts from Side Reactions: Purify via silica gel chromatography or preparative HPLC .
How does the chlorination position affect the compound’s reactivity in further functionalization?
Answer:
Chlorine at the meta-position (C3):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
